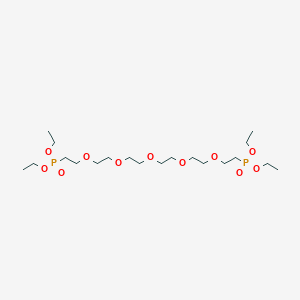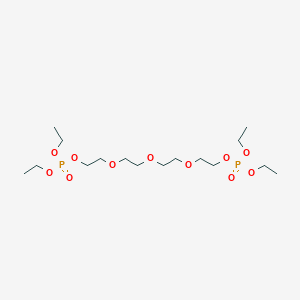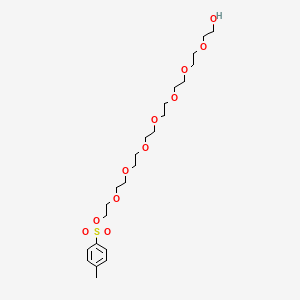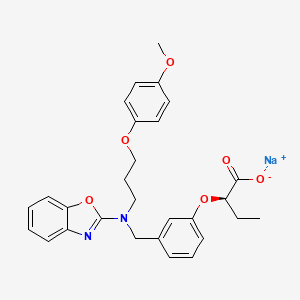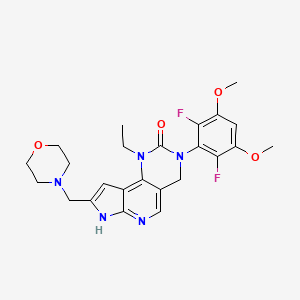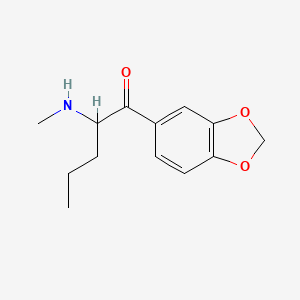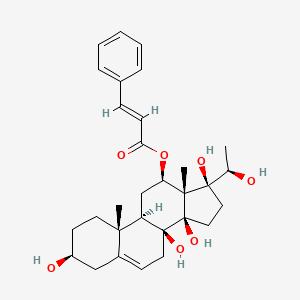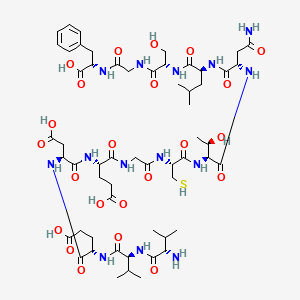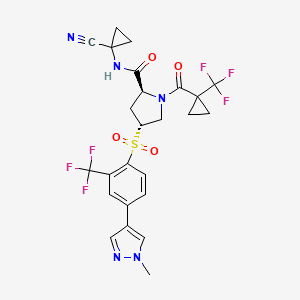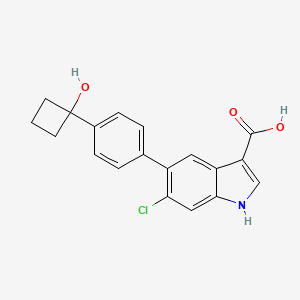
PF-06409577
概要
説明
PF-06409577は、アデノシン一リン酸活性化プロテインキナーゼ(AMPK)β1アイソフォームの強力で選択的な活性化剤です。 非アルコール性脂肪性肝疾患(NAFLD)、アテローム性動脈硬化症、糖尿病性腎症など、さまざまな代謝性疾患における潜在的な治療用途が研究されています .
科学的研究の応用
PF-06409577 has been extensively studied for its scientific research applications:
Chemistry: It is used as a tool compound to study the activation of AMPK and its downstream effects.
Medicine: This compound has potential therapeutic applications in treating metabolic disorders such as NAFLD, atherosclerosis, and diabetic nephropathy
Industry: It is used in the development of new therapeutic agents targeting metabolic diseases.
作用機序
PF-06409577は、AMPKβ1アイソフォームを活性化することによってその効果を発揮します。AMPKの異種性薬物および代謝物部位(ADaM)に結合し、その活性化につながります。 この活性化により、オートファジーおよび脂肪酸酸化に重要なULK1およびアセチルCoAカルボキシラーゼなどの下流基質のリン酸化が起こります . This compoundによるAMPKの活性化は、マクロファージにおける炎症反応とコレステロール合成も抑制します .
類似化合物の比較
This compoundは、AMPKβ1アイソフォームに対する高い選択性でユニークです。類似の化合物には、以下が含まれます。
A-769662: 別のAMPK活性化剤ですが、β1アイソフォームに対する選択性が低いです。
メトホルミン: 広く使用されている抗糖尿病薬で、AMPKを活性化しますが、異なるメカニズムを介して活性化します。
生化学分析
Biochemical Properties
PF-06409577 potently activates the α1β1γ1 isoform of AMPK, a key regulator of cellular energy homeostasis . It prevents the dephosphorylation of this isoform, thereby maintaining its active state . This compound is similarly potent for β1 containing isoforms, but shows significantly lower potency for β2-containing isoforms of AMPK .
Cellular Effects
In various cell types, including osteosarcoma cells and macrophages, this compound has been shown to inhibit cell viability and proliferation, induce cell apoptosis and cell cycle arrest, and downregulate multiple receptor tyrosine kinases . It also reduces the inflammatory response and cholesterol synthesis in macrophages .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the activation of AMPK. This leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), induction of autophagy, and downregulation of multiple receptor tyrosine kinases . It also suppresses fatty acid and cholesterol synthesis and reduces the expression of genes related to the inflammatory response .
Temporal Effects in Laboratory Settings
This compound has been shown to have dose-dependent effects in laboratory settings. For instance, it dose-dependently activates AMPK in bone marrow-derived macrophages (BMDMs), leading to increased phosphorylation of downstream substrates important for autophagy and fatty acid oxidation .
Dosage Effects in Animal Models
In animal models, oral administration of this compound at well-tolerated doses has been shown to potently inhibit the growth of osteosarcoma cells . It also reduces atherosclerosis in mouse models in a myeloid-derived AMPKβ1 dependent manner .
Metabolic Pathways
This compound is involved in the AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis . By activating AMPK, this compound can inhibit pathways of de novo lipid and cholesterol synthesis .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, its effects on cellular processes suggest that it is well-distributed within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given that it activates AMPK, it is likely to be present in the cytoplasm where AMPK is located .
準備方法
PF-06409577は、5-ブロモ-6-クロロ-インドールから始まる一連の化学反応によって合成されます最終生成物は、精製および結晶化プロセスによって得られます .
化学反応の分析
PF-06409577は、以下を含むさまざまな化学反応を起こします。
酸化: 酸化されて、さまざまな代謝物を形成することができます。
還元: 還元反応によって、その官能基が修飾される可能性があります。
置換: インドール環またはフェニル環で置換反応が起こる可能性があります。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな置換反応用触媒が含まれます。 .
科学研究アプリケーション
This compoundは、科学研究アプリケーションに関して広く研究されています。
化学: AMPKの活性化とその下流効果を研究するためのツール化合物として使用されます。
生物学: マクロファージでAMPKを活性化することが示されており、炎症とコレステロール合成の抑制につながります.
医学: This compoundは、NAFLD、アテローム性動脈硬化症、糖尿病性腎症などの代謝性疾患の治療に潜在的な治療用途があります
類似化合物との比較
PF-06409577 is unique in its high selectivity for the AMPK β1 isoform. Similar compounds include:
A-769662: Another AMPK activator, but with less selectivity for the β1 isoform.
Metformin: A widely used antidiabetic drug that activates AMPK, but through a different mechanism.
AICAR: An AMPK activator that is less selective and has broader effects on different AMPK isoforms. This compound’s uniqueness lies in its high selectivity and potency for the AMPK β1 isoform, making it a valuable tool for studying the specific effects of AMPK activation.
特性
IUPAC Name |
6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c20-16-9-17-14(15(10-21-17)18(22)23)8-13(16)11-2-4-12(5-3-11)19(24)6-1-7-19/h2-5,8-10,21,24H,1,6-7H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQXLWCFSUSXBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=CN4)C(=O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467057-23-3 | |
| Record name | PF-06409577 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467057233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06409577 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A89WAM8FBH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
